molecular formula C11H17NO B8702110 Benzenamine, N,N-diethyl-2-methoxy- CAS No. 64346-70-9

Benzenamine, N,N-diethyl-2-methoxy-

Cat. No. B8702110
Key on ui cas rn: 64346-70-9
M. Wt: 179.26 g/mol
InChI Key: GUJDZOJYUAUENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05079213

Procedure details

3-Acetamido-2-methoxy-N,N-diethylaniline (1.15 g) was dissolved in aqueous acetic acid (1:1 10 ml) and sodium acetate (5 g) was added. The solution was cooled in ice and the above diazonium solution was added slowly. After 15 minutes the solution was diluted with water and the precipitated dye was filtered off.
Name
3-Acetamido-2-methoxy-N,N-diethylaniline
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N[C:5]1[C:6]([O:16][CH3:17])=[C:7]([CH:13]=[CH:14][CH:15]=1)[N:8]([CH2:11][CH3:12])[CH2:9][CH3:10])(=O)C.C([O-])(=O)C.[Na+]>C(O)(=O)C.O>[CH3:17][O:16][C:6]1[C:7]([N:8]([CH2:9][CH3:10])[CH2:11][CH3:12])=[CH:13][CH:14]=[CH:15][CH:5]=1 |f:1.2|

Inputs

Step One
Name
3-Acetamido-2-methoxy-N,N-diethylaniline
Quantity
1.15 g
Type
reactant
Smiles
C(C)(=O)NC=1C(=C(N(CC)CC)C=CC1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in ice
FILTRATION
Type
FILTRATION
Details
the precipitated dye was filtered off

Outcomes

Product
Name
Type
Smiles
COC1=CC=CC=C1N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.